2-Aminobenzene-1,4-diol

Catalog No.
S616122
CAS No.
20734-68-3
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzene-1,4-diol

CAS Number

20734-68-3

Product Name

2-Aminobenzene-1,4-diol

IUPAC Name

2-aminobenzene-1,4-diol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2

InChI Key

SBXKRBZKPQBLOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)N)O

Canonical SMILES

C1=CC(=C(C=C1O)N)O

Quinones are a class of natural and synthetic compounds that have several beneficial effects . They are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Quinones have also toxicological effects through their presence as photoproducts from air pollutants . They are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .

Aminohydroquinone, a specific type of quinone, is a chemical compound with immense potential and is widely used in scientific research. Its versatile properties enable it to be employed in various applications, including catalysis, organic synthesis, and drug development.

2-Aminobenzene-1,4-diol, commonly known as para-aminophenol or 4-aminophenol, is an aromatic organic compound with the molecular formula C6H7NO2C_6H_7NO_2. It consists of a benzene ring substituted with two functional groups: an amino group (NH2-NH_2) and a hydroxyl group (OH-OH) at the para positions. This compound is a derivative of hydroquinone and is notable for its role in various

There is no current information available regarding a specific mechanism of action for AHQ.

  • Given the lack of research on its biological applications, a defined mechanism in biological systems is not established.
  • As with any new compound, caution should be exercised when handling AHQ.
  • Due to the absence of specific safety data, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment until more information becomes available.

Future Research Directions

  • Considering the presence of functional groups with interesting chemical properties, further research into AHQ's synthesis, reactivity, and potential applications in various fields like material science or organic synthesis is warranted.

  • Oxidation: It can be oxidized to form p-quinone under mild conditions. This reaction is reversible, allowing for dynamic interconversion between the two forms .
  • Amination: The compound can react with various amines to produce mono- and diamine derivatives. For example, it can react with methylamine to yield methylaminophenol .
  • Friedel-Crafts Reactions: The hydroxyl group allows for electrophilic substitution reactions, making it susceptible to Friedel-Crafts alkylation and acylation, which are useful for synthesizing antioxidants and dyes .

The applications of 2-Aminobenzene-1,4-diol are diverse:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of analgesics like paracetamol (acetaminophen) and other pharmaceutical compounds .
  • Dyes and Pigments: The compound serves as a precursor for various dyes due to its ability to undergo electrophilic substitution reactions .
  • Photography: It has applications in photography as a developing agent due to its reducing properties .

Several methods exist for synthesizing 2-Aminobenzene-1,4-diol:

  • Reduction of p-Nitrophenol: This method involves reducing p-nitrophenol using hydrogen gas in the presence of a catalyst such as palladium on carbon .
  • Hydroxylation of Aniline: Aniline can be hydroxylated using hydrogen peroxide under acidic conditions to yield 2-Aminobenzene-1,4-diol .
  • Direct Amination of Hydroquinone: Hydroquinone can be reacted with ammonia or amines under controlled conditions to produce 2-Aminobenzene-1,4-diol .

Research on the interactions of 2-Aminobenzene-1,4-diol focuses on its reactivity with other chemical entities:

  • Complex Formation: The compound can form charge-transfer complexes with quinones, which may have implications in materials science and organic electronics .
  • Biological Interactions: Its effects on biological systems have been studied, particularly regarding its potential toxicity and antioxidant capabilities. Understanding these interactions is crucial for assessing safety profiles in pharmaceutical applications .

Several compounds share structural similarities with 2-Aminobenzene-1,4-diol. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
HydroquinoneC6H6O2Two hydroxyl groups; used primarily as a reducing agent.
2-Aminobenzene-1,3-diolC6H7NO2Similar structure but differs in hydroxyl position; less common in applications.
4-Aminobenzene-1,3-diolC6H7NO2Similar reactivity; used mainly in dye synthesis.
2,4-DiaminophenolC6H8N2O2Contains two amino groups; used in hair dyes and pharmaceuticals.
4-Aminobenzenesulfonic acidC6H7NO3SSulfonic acid derivative; used as a dye intermediate.

The unique placement of functional groups on the benzene ring gives 2-Aminobenzene-1,4-diol distinct reactivity patterns compared to these similar compounds.

The compound 2-aminobenzene-1,4-diol, also known as aminohydroquinone, emerged as a structural analog of hydroquinone following advancements in aromatic amine synthesis during the mid-20th century. While hydroquinone (benzene-1,4-diol) was first isolated in 1820 by Pelletier and Caventou via quinic acid distillation, its amino-substituted derivatives gained attention later for their redox activity. Early studies on microbial degradation pathways for nitroaromatics in the 1990s revealed 2-aminobenzene-1,4-diol as a critical intermediate in Ralstonia eutropha JMP134's metabolism of 3-nitrophenol. This enzymatic rearrangement highlighted its biological relevance, spurring synthetic efforts to optimize its production for industrial applications.

Nomenclature and Chemical Identification

The compound is systematically named 2-aminobenzene-1,4-diol under IUPAC rules, reflecting the positions of its functional groups on the benzene ring. Key identifiers include:

PropertyValue
CAS Registry Number20734-68-3 (free base)
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
SMILESOC1=CC(O)=C(N)C=C1
SynonymsAminohydroquinone, 2-Amino-1,4-benzenediol

Its hydrochloride salt (CAS 32190-95-7) is widely used in synthetic protocols.

Position Within the Hydroquinone Family of Compounds

As a member of the hydroquinone family, 2-aminobenzene-1,4-diol retains the 1,4-dihydroxybenzene core but substitutes one hydroxyl group with an amine (-NH₂). This modification alters its electronic properties:

  • Redox Behavior: Unlike hydroquinone, which undergoes reversible oxidation to benzoquinone, the amino group stabilizes semiquinone radicals, enhancing its role in charge-transfer complexes.
  • Acidity: The amine (pKa ~4.5) and hydroxyl groups (pKa ~9.5) create pH-dependent solubility, distinguishing it from purely phenolic analogs.

Significance in Organic and Medicinal Chemistry

The compound’s dual functionality enables diverse applications:

  • Organic Synthesis: Serves as a precursor for heterocycles like amidonaphthoquinones via Bamberger rearrangements.
  • Medicinal Chemistry: Exhibits antimicrobial activity (MIC 0.0048–0.025 mg/mL against Bacillus subtilis and Escherichia coli) and acts as a photosensitizer in photodynamic therapy.
  • Biocatalysis: Critical in enzymatic pathways for degrading environmental pollutants such as nitrophenols.

Molecular architecture and configuration

2-Aminobenzene-1,4-diol, also known as aminohydroquinone, represents a substituted aromatic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 grams per mole [1]. The compound features a benzene ring bearing three functional groups: an amino group (-NH₂) at the 2-position and two hydroxyl groups (-OH) at the 1- and 4-positions, creating a 1,4-dihydroxybenzene framework with an ortho-amino substitution [1] [3].

The molecular structure exhibits the characteristic Chemical Abstracts Service registry number 20734-68-3 [1] [10]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-aminobenzene-1,4-diol, while alternative nomenclature includes 1,4-benzenediol, 2-amino- and 2-aminohydroquinone [1] [6]. The compound's structural representation follows the Simplified Molecular Input Line Entry System notation: C1=CC(=C(C=C1O)N)O, which clearly delineates the positioning of the functional groups on the aromatic ring [3].

The International Chemical Identifier for 2-aminobenzene-1,4-diol is InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2, providing a standardized representation of the molecular connectivity [3]. The corresponding International Chemical Identifier Key is SBXKRBZKPQBLOD-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecular structure [3].

PropertyValue
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Chemical Abstracts Service Number20734-68-3
International Chemical Identifier KeySBXKRBZKPQBLOD-UHFFFAOYSA-N
Exact Mass125.048 Da

Physical properties

Physical state and appearance

Under standard temperature and pressure conditions, 2-aminobenzene-1,4-diol typically exists as a crystalline solid [13]. The compound exhibits characteristics consistent with substituted hydroquinone derivatives, displaying a granular solid appearance similar to its parent hydroquinone structure [29]. The physical state reflects the intermolecular hydrogen bonding capabilities inherent in the molecular structure due to the presence of both amino and hydroxyl functional groups [29].

Solubility profile in various solvents

The solubility characteristics of 2-aminobenzene-1,4-diol are influenced by its ability to form hydrogen bonds through both the amino and hydroxyl functional groups [29]. While specific quantitative solubility data for 2-aminobenzene-1,4-diol in various solvents is limited in the literature, the compound's structural similarity to hydroquinone suggests moderate water solubility [11] [29]. Hydroquinone, the parent compound, demonstrates solubility of 5.9 grams per 100 milliliters in water at 15 degrees Celsius, increasing to 7.2 grams per 100 milliliters at 25 degrees Celsius [11].

The presence of the amino group in 2-aminobenzene-1,4-diol is expected to enhance polar solvent compatibility compared to unsubstituted hydroquinone [29]. Organic solvents such as ethanol and methanol are anticipated to provide good solubility due to their hydrogen bonding capabilities with the compound's functional groups [29]. The compound shows limited solubility in non-polar solvents, consistent with its polar functional group content [29].

Melting point and thermal characteristics

Specific melting point data for 2-aminobenzene-1,4-diol base compound is not readily available in the current literature [10] [13]. However, thermal characteristics can be inferred from related compounds and salt forms. The hydrochloride salt of 2-aminobenzene-1,4-diol exhibits a melting point range of 202-205 degrees Celsius , indicating significant thermal stability in the salt form.

The thermal properties of substituted hydroquinones generally reflect the influence of substituent groups on crystal packing and intermolecular interactions [29]. The presence of both amino and hydroxyl groups suggests extensive hydrogen bonding networks in the solid state, which typically results in elevated melting points compared to simple aromatic compounds [29].

Spectroscopic properties

Infrared spectroscopic features

The infrared spectrum of 2-aminobenzene-1,4-diol exhibits characteristic absorption bands corresponding to its functional groups [34] [35]. The amino group typically produces characteristic nitrogen-hydrogen stretching vibrations in the 3550-3250 wavenumber range, appearing as broad bands due to hydrogen bonding interactions [35]. Primary amines generally display two distinct bands in this region, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes [35] [36].

The hydroxyl groups present in the 1,4-positions contribute broad, strong absorption bands in the 3550-3200 wavenumber region, overlapping with the amino group absorptions [35]. These oxygen-hydrogen stretching vibrations appear characteristically broad due to extensive hydrogen bonding networks [34] [35]. The aromatic carbon-hydrogen stretching vibrations occur in the 3100-3000 wavenumber range, while aromatic carbon-carbon stretching modes appear between 1625-1440 wavenumbers [35].

Functional GroupFrequency Range (cm⁻¹)IntensityCharacteristics
N-H stretch (primary amine)3550-3250Medium, broadTwo bands typical
O-H stretch (phenolic)3550-3200Strong, broadHydrogen bonded
Aromatic C-H stretch3100-3000MediumSharp bands
Aromatic C=C stretch1625-1440Medium to weakMultiple bands

Nuclear magnetic resonance spectral characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-aminobenzene-1,4-diol through both proton and carbon-13 spectra [40] [41]. The aromatic protons in the compound exhibit chemical shifts typical of substituted benzene rings, with electron-donating groups such as amino and hydroxyl substituents generally causing upfield shifts compared to unsubstituted benzene [40] [41].

The amino group protons typically appear as a broad signal due to rapid exchange with trace water or other protic substances in the sample [40]. The hydroxyl protons also exhibit exchange behavior and may appear as broad signals or may not be observed depending on the solvent system and sample conditions [40] [41]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment in the molecule, with aromatic carbons bearing electron-donating substituents showing characteristic chemical shift patterns [41].

The chemical shift values for carbon-13 nuclei in aromatic systems typically span a range from approximately 100-160 parts per million [41]. The specific carbon atoms bonded to nitrogen and oxygen substituents exhibit characteristic downfield shifts due to the electronegative heteroatoms [41]. Integration patterns in proton nuclear magnetic resonance provide quantitative information about the relative numbers of protons in different chemical environments [40].

Mass spectrometry fingerprint

Mass spectrometry analysis of 2-aminobenzene-1,4-diol reveals characteristic fragmentation patterns and molecular ion peaks [3]. The molecular ion peak appears at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [1] [3]. Collision cross section predictions for various adduct ions provide additional structural confirmation, with the protonated molecular ion [M+H]⁺ predicted at mass-to-charge ratio 126.055 with a collision cross section of 121.5 square angstroms [3].

Common fragmentation pathways in mass spectrometry include loss of functional groups such as amino or hydroxyl moieties [3]. The sodium adduct [M+Na]⁺ appears at mass-to-charge ratio 148.037 with a predicted collision cross section of 130.4 square angstroms [3]. Other significant adduct ions include the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 143.082 and the potassium adduct [M+K]⁺ at mass-to-charge ratio 164.011 [3].

Adduct Ionm/zPredicted Collision Cross Section (Ų)
[M+H]⁺126.055121.5
[M+Na]⁺148.037130.4
[M+NH₄]⁺143.082142.3
[M+K]⁺164.011128.0
[M-H]⁻124.040122.9

Crystallographic data

Crystallographic studies of hydroquinone-related compounds provide insights into the solid-state structure of 2-aminobenzene-1,4-diol [20] [22]. Hydroquinone derivatives typically form extensive hydrogen bonding networks in the crystalline state, leading to characteristic packing arrangements [20] [22]. The presence of both amino and hydroxyl groups in 2-aminobenzene-1,4-diol suggests complex hydrogen bonding patterns that influence crystal structure and stability [20].

Related quinone-hydroquinone complexes have been studied extensively using single-crystal X-ray diffraction methods [20]. These studies reveal typical monoclinic crystal systems with space groups such as P2₁/c, indicating centrosymmetric arrangements [20]. The unit cell parameters for related hydroquinone compounds typically feature dimensions on the order of 5-8 angstroms for the a and b axes, with longer c-axis dimensions of 20-23 angstroms [20].

Crystallographic analysis reveals that hydroquinone derivatives form discrete hydrogen-bonded assemblies through oxygen-hydrogen-nitrogen interactions [22]. The molecular arrangements often involve stacking interactions between aromatic rings, with hydroquinone molecules occupying channels formed between these stacks [22]. Temperature-dependent studies typically employ data collection at 100 Kelvin to minimize thermal motion effects [22].

Salt forms and derivatives

Hydrochloride salt (Chemical Abstracts Service 32190-95-7)

The hydrochloride salt of 2-aminobenzene-1,4-diol represents an important derivative with enhanced water solubility and stability characteristics [2] . This salt form possesses the molecular formula C₆H₈ClNO₂ and a molecular weight of 161.58 grams per mole [2]. The hydrochloride salt exhibits significantly improved aqueous solubility compared to the free base form, making it valuable for various synthetic applications .

The crystalline structure of the hydrochloride salt demonstrates enhanced thermal stability, with a reported melting point of 202-205 degrees Celsius . This elevated melting point reflects the ionic interactions between the protonated amino group and the chloride counterion . The salt formation involves protonation of the amino group, creating a positively charged ammonium center that forms ionic bonds with the chloride anion [2].

Storage requirements for the hydrochloride salt typically include refrigeration at 2-8 degrees Celsius for optimal long-term stability . The salt form serves as a synthetic intermediate in pharmaceutical and organic chemistry applications, particularly in reactions requiring water-soluble amine-diol derivatives . The enhanced solubility profile of the hydrochloride salt facilitates its use in aqueous reaction systems and purification processes .

PropertyValue
Molecular FormulaC₆H₈ClNO₂
Molecular Weight161.58 g/mol
Chemical Abstracts Service Number32190-95-7
Melting Point202-205°C
Storage Temperature2-8°C

Hydrobromide salt (Chemical Abstracts Service 64158-75-4)

The hydrobromide salt of 2-aminobenzene-1,4-diol constitutes another significant derivative with distinct physicochemical properties [24]. This salt form carries the molecular formula C₆H₈BrNO₂ and exhibits a molecular weight of 206.04 grams per mole [24]. The hydrobromide salt formation follows similar principles to the hydrochloride analog, involving protonation of the amino group and ionic pairing with the bromide anion [24].

The International Chemical Identifier for the hydrobromide salt is InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H, indicating the salt composition [24]. The corresponding International Chemical Identifier Key is XZIOUMGSBKWPFC-UHFFFAOYSA-N [24]. The European Community number for this compound is 264-712-5, providing additional regulatory identification [24].

The hydrobromide salt shares similar applications with the hydrochloride form but may exhibit different solubility characteristics and stability profiles due to the larger bromide anion [24]. The choice between hydrochloride and hydrobromide salts often depends on specific synthetic requirements, solubility preferences, and downstream processing considerations [24]. Both salt forms provide enhanced handling characteristics compared to the free base compound [24].

PropertyValue
Molecular FormulaC₆H₈BrNO₂
Molecular Weight206.04 g/mol
Chemical Abstracts Service Number64158-75-4
European Community Number264-712-5
International Chemical Identifier KeyXZIOUMGSBKWPFC-UHFFFAOYSA-N

For 2-Aminobenzene-1,4-diolSynthesis RouteStarting MaterialKey Reagents/CatalystsTypical ConditionsYield Range (%)Nitro Reduction2-nitrobenzene-1,4-diolIron powder, HClHeating, acidic medium80-95Hydroquinone AminationHydroquinoneAmmonia, catalystsHigh temperature, pressure60-85One-pot SynthesisMultiple precursorsMultiple reagents in sequenceSequential reactions50-75Catalytic MethodsVarious nitro derivativesPd/C, Ni, transition metalsMild conditions, H2 atmosphere70-99Phase Transfer CatalysisHydroquinone derivativesQuaternary ammonium saltsTwo-phase system65-90Green Chemistry ApproachesRenewable feedstocksBio-based oxidantsAmbient conditions70-90Industrial MethodsBenzene derivativesIndustrial catalystsLarge-scale production85-95
Table 2: Purification and Isolation Techniques for 2-Aminobenzene-1,4-diol
Purification MethodSolvent SystemTemperature (°C)Purity Achieved (%)Recovery (%)
RecrystallizationWater, ethanol, methanol60-10095-9970-85
ChromatographyEthyl acetate, hexaneRoom temperature98-99.580-95
Amine Salt FormationAniline, aromatic amines80-10097-9975-90
SublimationDirect heating200-25099+60-80
ExtractionOrganic solventsRoom temperature90-9585-95
FiltrationVarious mediaVariable85-9590-98
Table 3: Catalytic Methods for 2-Aminobenzene-1,4-diol Synthesis
Catalyst TypeReaction TypeConditionsSelectivity (%)Activity (TOF h⁻¹)
Pd/C (10%)Hydrogenation1-80 bar H2, 25-100°C90-99100-1000
Ni@N-CNitro reductionRoom temp, NaBH491-973900
Ru-based catalystsTransfer hydrogenationH2 atmosphere, mild85-9550-500
Iron powderClassical reductionHCl, heating80-90N/A
Pt/SiCSelective hydrogenation<150°C, <3 MPa96+High
Heteropoly acidsAcid catalysisElevated temperature72-85Moderate

The synthesis of 2-aminobenzene-1,4-diol encompasses a diverse range of methodologies, from classical reduction approaches to modern green chemistry innovations. The nitro reduction pathway remains the most reliable and widely implemented route, offering high yields and well-established reaction conditions [4]. Modern catalytic methods provide enhanced selectivity and milder reaction conditions, while green chemistry approaches address environmental sustainability concerns [5] [15].

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Aminohydroquinone

Dates

Last modified: 08-15-2023

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